S-methyl-N-cyano-N'-pyridylisothiourea

Description

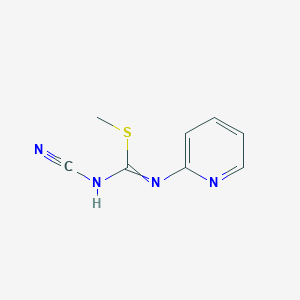

S-Methyl-N-cyano-N'-pyridylisothiourea (CAS 60573-09-3, molecular formula: C₈H₈N₄S) is a thiourea derivative characterized by a pyridinyl group, a cyano substituent, and a methyl thioester functionality.

Properties

Molecular Formula |

C8H8N4S |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

methyl N-cyano-N'-pyridin-2-ylcarbamimidothioate |

InChI |

InChI=1S/C8H8N4S/c1-13-8(11-6-9)12-7-4-2-3-5-10-7/h2-5H,1H3,(H,10,11,12) |

InChI Key |

ZBURZHIZKYDXHN-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=NC1=CC=CC=N1)NC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| CAS Number | Compound Name (IUPAC) | Key Substituents | Functional Groups |

|---|---|---|---|

| 60573-09-3 | S-Methyl-N-cyano-N'-3-pyridylisothiourea | 3-pyridinyl, cyano, methyl thio | Cyano, pyridine, thioester |

| 306753-22-0 | Carbamimidothioic acid, 1H-benzimidazol-2-yl ester | 1H-benzimidazol-2-yl | Benzimidazole, thioester |

| 209741-11-7 | Guanidine, N-6-benzothiazolyl- | 6-benzothiazolyl, guanidine | Benzothiazole, guanidine |

Structural and Reactivity Differences

- S-Methyl-N-cyano-N'-pyridylisothiourea (60573-09-3): The pyridine ring introduces aromatic π-electron density, which may enhance stability and facilitate coordination with metal ions. The methyl thioester group contributes to moderate lipophilicity .

- Carbamimidothioic acid, 1H-benzimidazol-2-yl ester (306753-22-0): The benzimidazole substituent is a fused aromatic heterocycle with two nitrogen atoms, enabling hydrogen bonding and π-π stacking interactions. This could improve solubility in polar solvents compared to the pyridine analog.

Guanidine, N-6-benzothiazolyl- (209741-11-7) :

The benzothiazole moiety contains a sulfur atom in the heterocycle, which may confer redox activity or metal-binding capacity. The guanidine group is highly basic (pKa ~13), enabling protonation under physiological conditions, which could enhance water solubility and interaction with biological targets like enzymes or nucleic acids .

Spectroscopic and Analytical Data

- ¹H/¹³C NMR : To resolve stereoisomers and confirm substituent integration (e.g., pyridine protons resonate near δ 7–9 ppm, while methyl thioesters appear as singlets near δ 2–3 ppm) .

- HPLC : Used to verify purity (98% for 7d/7e), with Rf = 0.35 in 1:10 MeOH:CH₂Cl₂, suggesting moderate polarity .

- IR Spectroscopy: Cyano groups exhibit sharp stretches near 2200 cm⁻¹, while thioesters show C=S stretches around 1200–1400 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.